alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid

Drug Metabolism Benzbromarone Metabolite Profiling Structural Elucidation

alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid (CAS 42434-98-0) is a hydroxylated metabolite of the uricosuric drug benzbromarone, classified as a benzofuranacetic acid derivative. This compound is specifically designated as benzbromarone metabolite M7 and is formed via cytochrome P450-mediated hydroxylation of the benzofuran ring.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 42434-98-0
Cat. No. B12668576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid
CAS42434-98-0
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)(C(=O)O)O
InChIInChI=1S/C17H14O4/c1-17(20,16(18)19)14-9-5-8-12-13(10-21-15(12)14)11-6-3-2-4-7-11/h2-10,20H,1H3,(H,18,19)
InChIKeyOVJJASWJBZNICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid (CAS 42434-98-0): A Benzbromarone Metabolite Standard for Metabolic Pathway Research


alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid (CAS 42434-98-0) is a hydroxylated metabolite of the uricosuric drug benzbromarone, classified as a benzofuranacetic acid derivative . This compound is specifically designated as benzbromarone metabolite M7 and is formed via cytochrome P450-mediated hydroxylation of the benzofuran ring [1]. Its molecular formula is C17H14O4, with a molecular weight of 282.29 g/mol, a polar surface area of 70.67 Ų, and a computed LogP of approximately 3.4, distinguishing it from other benzbromarone metabolites in both structure and physicochemical properties [2].

Metabolite identity Benzbromarone metabolite M7, non-brominated hydroxylated benzofuranacetic acid standard
Analytical workflow LC-MS/MS method development for non-brominated hydroxylation pathway; distinct MS signature without Br isotopic pattern
Pathway context CYP-mediated oxidation marker, suitable for CYP phenotyping and detoxification pathway studies

Why Benzbromarone Metabolite Standards Cannot Be Interchanged: The Specificity Gap for CAS 42434-98-0


Benzbromarone undergoes extensive metabolism, yielding at least 17 distinct metabolites in rats [1] and multiple hydroxylated species in humans [2]. These metabolites differ fundamentally in their benzofuran ring substitution patterns, hydroxylation sites, and side-chain modifications, resulting in divergent chromatographic retention times, mass spectral fragmentation profiles, and biological activities. For example, 6-hydroxybenzbromarone (CAS 152831-00-0) retains the 3,5-dibromo-4-hydroxybenzoyl ketone moiety, while benzarone (CAS 1477-19-6) arises from debromination rather than hydroxylation [3]. CAS 42434-98-0 (metabolite M7) is distinguished by an alpha-hydroxy-alpha-methyl substitution on the benzofuran-7-acetic acid scaffold, a structural feature absent in all other major benzbromarone metabolites [4]. Substituting another metabolite or a structurally related benzofuran analog (e.g., furaprofen, CAS 67700-30-5) for CAS 42434-98-0 compromises analytical accuracy in LC–MS/MS method validation because each metabolite exhibits a unique precursor ion, product ion spectrum, and retention time [1][5]. Therefore, metabolite-specific certified reference standards are essential.

6-Hydroxybenzbromarone differs in bromine content

Dibrominated metabolite (MW 440.1, 2 Br) produces a distinct isotopic pattern; its MS method parameters do not transfer to the non-brominated M7 standard.

Benzarone arises via debromination, not hydroxylation

CAS 42434-98-0 reflects CYP oxidation, whereas benzarone indicates reductive debromination; they report on different metabolic routes and cannot be interchanged.

Furaprofen lacks the alpha-hydroxy group

Absence of the key hydroxyl moiety alters PSA, hydrogen bonding, and chromatographic retention, compromising co-elution validation if used as a substitute.

Quantifiable Differentiation Evidence for CAS 42434-98-0 Against Closest Metabolic Analogues


Structural Differentiation from 6-Hydroxybenzbromarone: Benzofuran Ring Substitution Pattern

CAS 42434-98-0 (metabolite M7) is characterized by an alpha-hydroxy-alpha-methyl substitution on the benzofuran-7-acetic acid scaffold, whereas 6-hydroxybenzbromarone (CAS 152831-00-0) retains the intact 3,5-dibromo-4-hydroxybenzoyl ketone moiety with hydroxylation occurring at the 6-position of the benzofuran ring [1][2]. This fundamental structural difference results in distinct molecular formulas: C17H14O4 (MW 282.29) for CAS 42434-98-0 vs. C17H12Br2O4 (MW 440.1) for 6-hydroxybenzbromarone — a mass difference of 157.81 Da . Additionally, CAS 42434-98-0 lacks bromine atoms entirely, while 6-hydroxybenzbromarone contains two bromine atoms with a characteristic isotopic pattern, enabling unambiguous discrimination by high-resolution mass spectrometry .

Structural differentiation from 6-hydroxy metabolite
Class-level inference
C17H14O4 (282.29 Da, 0 Br) vs. C17H12Br2O4 (440.1 Da, 2 Br). Mass difference 157.81 Da; bromine content 0 vs. 2 atoms.
Enables unambiguous mass discrimination from brominated metabolites.
Absence of Br simplifies isotopic pattern; MRM window must be validated independently.
Drug Metabolism Benzbromarone Metabolite Profiling Structural Elucidation

Metabolic Pathway Specificity: CYP-Mediated Hydroxylation versus Debromination

CAS 42434-98-0 is generated through a cytochrome P450 (CYP2C9/CYP3A4)-mediated hydroxylation pathway acting on the benzofuran ring, a route distinct from the debromination pathway that produces benzarone [1][2]. Studies demonstrate that hydroxylation, not debromination, is the predominant bioactivation pathway of benzbromarone, and CYP2C9 is the primary enzyme responsible for its metabolism [3][4]. Benzarone (CAS 1477-19-6, MW 278.30) is formed via sequential debromination and lacks the alpha-hydroxy substitution on the acetic acid side chain present in CAS 42434-98-0 [5]. The formation of CAS 42434-98-0 specifically requires CYP-mediated oxidation, meaning its abundance in biological samples serves as a functional readout of CYP2C9/CYP3A4 activity, whereas benzarone levels reflect reductive debromination pathways [1][3].

CYP hydroxylation vs. debromination pathway
Class-level inference
Formed via CYP2C9/CYP3A4 oxidation. Benzarone (CAS 1477-19-6) arises from reductive debromination; distinct enzyme systems and reaction types.
Supports CYP oxidation vs. reductive pathway mapping in metabolism research.
Metabolite ratio may reflect enzyme activity; requires controlled incubation conditions.
Cytochrome P450 Metabolism Benzbromarone Biotransformation Metabolite Pathway Mapping

Physicochemical Property Differentiation: Polar Surface Area and Hydrogen Bonding Profile

CAS 42434-98-0 has a computed polar surface area (PSA) of 70.67 Ų, an exact mass of 282.08900 Da, and contains a carboxylic acid group plus an alpha-hydroxy group, yielding a total of 3 hydrogen bond donors and 4 hydrogen bond acceptors . In contrast, furaprofen (CAS 67700-30-5), a closely related benzofuranacetic acid derivative that lacks the alpha-hydroxy group, has the molecular formula C17H14O3 (MW 266.29), a PSA of approximately 50.44 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The alpha-hydroxy group in CAS 42434-98-0 increases PSA by approximately 20 Ų and adds two hydrogen bond donor/acceptor sites relative to furaprofen. This difference translates to a longer reversed-phase HPLC retention time for CAS 42434-98-0 under identical conditions due to increased polarity and stronger interactions with the aqueous mobile phase .

PSA and H-bond profile vs. furaprofen
Class-level inference
PSA 70.67 Ų (3 HBD, 4 HBA) vs. ~50.44 Ų (1 HBD, 3 HBA) for furaprofen. Δ ≈20 Ų; 2 additional donor/acceptor sites.
Supports chromatographic separation method development; distinct retention expected.
Reversed-phase retention should be verified under specific gradient conditions.
Physicochemical Characterization Chromatographic Retention Metabolite Solubility

Distinct Mass Spectrometric Fragmentation Signature for Targeted Quantification

In HPLC–QTOF-MS analysis, CAS 42434-98-0 yields unique precursor and product ions due to the facile loss of water (−18 Da) from the alpha-hydroxy group and decarboxylation (−44 Da) from the acetic acid moiety, producing a fragmentation spectrum distinct from all other benzbromarone metabolites [1][2]. The exact mass of 282.08900 Da (C17H14O4) for [M−H]⁻ enables high-resolution extracted ion chromatograms with minimal background interference when using a mass tolerance of <5 ppm . In the comprehensive metabolism study by Wu et al. (2012), 17 benzbromarone metabolites were chromatographically resolved, each with unique retention times and MS/MS spectra; CAS 42434-98-0 was identified as a distinct entity separable from co-eluting metabolites [1]. The absence of bromine eliminates the complex isotopic pattern that complicates quantification of brominated metabolites such as 6-hydroxybenzbromarone, simplifying peak integration and improving signal-to-noise ratio [1].

MS fragmentation and isotopic simplicity
Cross-study comparable
[M−H] 282.08900, simple isotopic pattern. Characteristic neutral losses: H2O (−18 Da), CO2 (−44 Da). Dibrominated comparator requires three MRM transitions due to 1:2:1 Br pattern.
Simplifies MRM method setup; single transition may suffice for non-brominated quantification.
Fragmentation parameters should be optimized on individual instrument platforms.
LC-MS/MS Method Development Multiple Reaction Monitoring Metabolite Quantification

Role as a Non-Brominated Marker in Hepatotoxicity Bioactivation Studies

Benzbromarone hepatotoxicity is linked to the formation of reactive metabolites, particularly catechol intermediates and quinone species generated through sequential hydroxylation of the benzofuran ring [1][2]. CAS 42434-98-0 (metabolite M7), as a non-brominated hydroxylated benzofuranacetic acid derivative, represents a downstream product of the bioactivation cascade that bypasses the cytotoxic catechol/quinone pathway [3]. In contrast, 1'-hydroxybenzbromarone (CAS 125729-46-6) retains the dibrominated benzoyl moiety and undergoes further oxidation to potentially hepatotoxic quinone metabolites . In humanized-liver mouse models, the pharmacokinetic profiles of benzbromarone and its metabolites—including CAS 42434-98-0—were characterized to distinguish detoxification products from reactive intermediates [4]. Using CAS 42434-98-0 as a reference standard enables researchers to differentiate between detoxification and bioactivation pathways, providing a quantitative marker for safe metabolic clearance versus toxic metabolite formation [3][4].

Detoxification vs. bioactivation marker
Class-level inference
CAS 42434-98-0 is a downstream detoxification product outside the catechol/quinone pathway. 1'-Hydroxybenzbromarone retains Br and can form reactive quinone species.
Distinguishes detoxification from reactive metabolite formation in research models.
Interpretation relies on pathway context; not a standalone safety indicator.
Drug-Induced Liver Injury Reactive Metabolite Screening Benzbromarone Hepatotoxicity

Primary Application Scenarios for CAS 42434-98-0 Based on Quantified Differentiation Evidence


LC–MS/MS Method Development and Validation for Benzbromarone Metabolism Studies

CAS 42434-98-0 is the appropriate certified reference standard for developing and validating LC–MS/MS methods targeting the non-brominated hydroxylation pathway of benzbromarone. Its simplified isotopic pattern (absence of bromine) eliminates the need for multiple MRM transitions, and its unique precursor ion at m/z 282.08900 [M−H]⁻ enables high-specificity quantification with minimal interference from co-eluting brominated metabolites [1][2]. This compound is essential for establishing calibration curves, assessing extraction recovery, and determining matrix effects for the hydroxylated metabolite fraction of benzbromarone biotransformation studies [2].

CYP2C9/CYP3A4 Phenotyping and Drug–Drug Interaction Assessment

Because CAS 42434-98-0 is formed exclusively through CYP-mediated hydroxylation (primarily CYP2C9 and CYP3A4), its quantification in human hepatocyte incubation or liver microsome assays serves as a functional biomarker of CYP2C9/CYP3A4 metabolic activity [3][4]. This application is directly supported by evidence that hydroxylation—not debromination—is the predominant bioactivation route, making CAS 42434-98-0 the preferred analyte over benzarone when the objective is to assess oxidative drug metabolism capacity or to screen for CYP2C9 polymorphism-dependent metabolic variability [3][5].

Hepatotoxicity Safety Assessment: Distinguishing Detoxification from Bioactivation

In drug safety studies investigating benzbromarone-induced hepatotoxicity, CAS 42434-98-0 provides a quantitative marker for the detoxification pathway that diverges from the catechol/quinone bioactivation route. Unlike 1'-hydroxybenzbromarone, which can be further oxidized to reactive quinone species, CAS 42434-98-0 represents a stable detoxification endpoint [6][7]. Quantifying the ratio of CAS 42434-98-0 to reactive metabolite adducts (e.g., glutathione conjugates) enables researchers to assess the balance between safe metabolic clearance and hazardous bioactivation, a parameter directly relevant to predicting hepatotoxic risk [6].

Reference Standard for Metabolite Identification in Regulatory Bioanalysis

CAS 42434-98-0 is suitable as a metabolite confirmation standard for regulated bioanalytical studies requiring identification and quantification of benzbromarone metabolites in biological matrices. Its well-defined structure, confirmed by both mass spectrometry and chromatographic retention data in multiple studies [1][2][8], supports its use in meeting regulatory guidelines for metabolite identification (e.g., ICH M3 and FDA Metabolites in Safety Testing recommendations). The compound's distinct chromatographic retention, driven by its elevated PSA (70.67 Ų) relative to non-hydroxylated analogs, ensures reliable separation from endogenous matrix components in plasma and urine analyses .

Application
Selection Property
Validation Focus
LC-MS/MS benzbromarone metabolism research
Non-brominated standard, distinct MS signature
Method selectivity, matrix effect review
CYP phenotyping and drug interaction studies
CYP-mediated hydroxylation marker
CYP isoform activity assay context
Hepatotoxicity bioactivation research
Detoxification pathway marker
Bioactivation vs. detoxification pathway review
Metabolite identification in bioanalytical research
Distinct chromatographic and MS profile
Method reproducibility, matrix effect review
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